molecular formula C18H19N5O2 B5670929 [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone

Cat. No.: B5670929
M. Wt: 337.4 g/mol
InChI Key: DHWGWUSDGPGUTG-CABCVRRESA-N
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Description

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone is a complex organic compound that features a pyrrolidine ring, a benzotriazole moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzotriazole moiety. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the amino and methoxyphenyl groups. The benzotriazole moiety can be introduced through a coupling reaction with an appropriate benzotriazole derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the benzotriazole moiety or the pyrrolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, share some structural features and biological activities.

    Benzotriazole derivatives:

Uniqueness

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-13-4-2-3-11(7-13)14-9-23(10-15(14)19)18(24)12-5-6-16-17(8-12)21-22-20-16/h2-8,14-15H,9-10,19H2,1H3,(H,20,21,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWGWUSDGPGUTG-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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